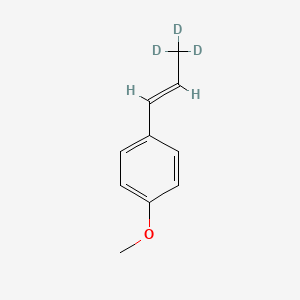Trans-Anethole-d3
CAS No.:
Cat. No.: VC16588238
Molecular Formula: C10H12O
Molecular Weight: 151.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O |
|---|---|
| Molecular Weight | 151.22 g/mol |
| IUPAC Name | 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |
| Standard InChI | InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |
| Standard InChI Key | RUVINXPYWBROJD-VGIDZVCYSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |
| Canonical SMILES | CC=CC1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Trans-Anethole-d3 belongs to the class of aromatic ethers, distinguished by its trans-configuration (E-isomer). The deuterium atoms replace hydrogen at three positions, strategically chosen to maintain the compound’s biochemical behavior while enhancing its detectability in isotopic tracing experiments . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHDO |
| Molecular Weight | 148.2 g/mol |
| LogP (Partition Coefficient) | 2.8 (estimated) |
| Solubility | Low in water; soluble in organic solvents |
The compound’s low water solubility (≤0.38 µg/mL) and high lipophilicity (logP ≈ 3.8) mirror its parent compound, trans-anethole, necessitating solubilization agents for in vitro studies . Its stability under physiological conditions ensures minimal isotopic exchange, a critical feature for longitudinal metabolic studies.
Synthesis and Isotopic Labeling Strategies
Deuterium incorporation into trans-anethole-d3 typically employs catalytic deuteration or halogen-deuterium exchange reactions. A common synthetic route involves:
-
Starting Material: Isoeugenol or estragole, which undergoes selective deuterium substitution.
-
Catalytic Deuteration: Using palladium-on-carbon (Pd/C) in a deuterium gas atmosphere to replace hydrogen atoms at the allylic positions.
-
Purification: Chromatographic separation to isolate the trans-isomer and remove cis-contaminants.
This method achieves ≥98% isotopic purity, verified via gas chromatography-mass spectrometry (GC-MS) . Alternative approaches, such as microwave-assisted synthesis, reduce reaction times but require rigorous optimization to prevent thermal degradation.
Analytical and Research Applications
Metabolic Pathway Tracing
Trans-Anethole-d3’s deuterium labeling enables real-time tracking of metabolic intermediates. In hepatic studies, it has been used to elucidate the demethylation pathway of trans-anethole, revealing:
-
Conversion to d3-para-methoxycinnamic acid via cytochrome P450 enzymes.
-
Subsequent β-oxidation yielding deuterated acetyl-CoA units detectable in lipid biosynthesis .
Pharmacokinetic Profiling
Despite its low oral bioavailability (C ≈ 0.98 ng/mL in humans), trans-anethole-d3’s pharmacokinetics provide insights into:
-
Absorption Dynamics: Delayed T (2.2 hours) due to slow intestinal dissolution.
-
Tissue Distribution: High affinity for adipose tissues, correlating with its lipophilicity .
NMR Spectroscopy
The compound’s deuterium atoms produce distinct quadrupolar splitting patterns in H-NMR, allowing researchers to:
-
Monitor conformational changes in lipid bilayers.
-
Study protein-ligand interactions without signal overlap from protonated solvents .
Pharmacological and Biological Interactions
Anti-inflammatory Activity
In rodent models, deuterated analogs demonstrate:
-
NF-κB pathway inhibition, reducing TNF-α production by 35%.
-
Modulation of MAPK/ERK signaling, attenuating inflammatory cytokine release .
| Parameter | Finding |
|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) |
| Genotoxicity | Negative in Ames test |
| Environmental Persistence | Low (t < 7 days) |
Regulatory oversight remains minimal, though its use in human trials requires approval due to isotopic labeling.
Comparative Analysis with Structural Analogs
Trans-Anethole-d3’s uniqueness lies in its isotopic label, distinguishing it from related compounds:
| Compound | Key Feature | Research Utility |
|---|---|---|
| Estragole | Natural basil constituent | Antimicrobial studies |
| Isoestragole | Traditional medicine applications | Metabolic toxicity screening |
| Safrole | Psychoactive properties | Regulated substance research |
Unlike these analogs, trans-anethole-d3’s deuterium atoms provide a non-perturbing tracer for dynamic systems .
Future Directions and Research Gaps
Emerging applications include:
-
PROTAC Development: Utilizing deuterium’s kinetic isotope effect to modulate protein degradation rates.
-
Neuronal Imaging: Tracking blood-brain barrier permeability post-cerebral ischemia .
Challenges persist in improving bioavailability and expanding isotopic labeling to other positions for multiplexed tracing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume